molecular formula C10H13NO3 B2507888 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid CAS No. 1250380-97-2

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid

Cat. No.: B2507888
CAS No.: 1250380-97-2
M. Wt: 195.218
InChI Key: BCEBXQROIIQCON-UHFFFAOYSA-N
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Description

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid is a substituted pyridinecarboxylic acid of interest in chemical and pharmaceutical research. The compound features a hydroxypyridine core, a structure known to serve as a versatile pharmacophore and synthetic intermediate for various heterocyclic compounds . The butan-2-yl side chain may influence the compound's lipophilicity and steric properties, potentially tailoring it for specific applications. Pyridine and hydroxypyridine derivatives are frequently explored in medicinal chemistry for their biological activities and are found in herbicides and pesticides . As a building block, this chemical could be utilized in metal-catalyzed cross-coupling reactions or for the synthesis of more complex, fused heterocyclic systems with potential bioactivity . This product is intended for research purposes in a controlled laboratory environment only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

6-butan-2-yl-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO3/c1-3-6(2)8-5-4-7(10(13)14)9(12)11-8/h4-6H,3H2,1-2H3,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCEBXQROIIQCON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=C(C(=O)N1)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

195.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Knoevenagel Condensation with Subsequent Cyclization

The pyridine backbone is frequently constructed via Knoevenagel condensation between α,β-unsaturated aldehydes and active methylene compounds. For 6-substituted derivatives, Kusy et al. demonstrated that microwave-assisted cyclization of 5-substituted-2-aminopyridines with bromomalonaldehyde yields imidazo[1,2-a]pyridine intermediates. While this method primarily generates fused bicyclic systems, adaptations using β-ketoesters and hydroxylamine derivatives enable direct pyridine ring formation. For example, reacting ethyl acetoacetate with hydroxylamine at pH 7–8 produces N-hydroxy-2-aminobutane diacid precursors, which undergo cyclization with α,β-unsaturated carbonyl compounds like methyl vinyl ketone to form 2-hydroxypyridine-3-carboxylates.

Optimization of Reaction Parameters

Critical to this approach is maintaining a pH range of 6.5–9 to prevent decomposition of thermally sensitive intermediates. Elevated temperatures (>80°C) promote side reactions, whereas ambient conditions (25°C) favor controlled cyclization. Yields improve significantly (65–83%) when using Pd(PPh₃)₄-catalyzed Miyaura–Suzuki couplings to introduce the butan-2-yl group post-cyclization.

Hydroxylamine-Mediated Synthesis Pathways

Single-Pot Reaction Design

The patent EP0511446A2 outlines a streamlined single-pot method where hydroxylamine reacts with unsaturated carboxylic acid derivatives (e.g., acrylic acid) followed by α,β-unsaturated ketones. For 6-(butan-2-yl) substitution, 3-buten-2-one serves as the carbonyl component. The reaction proceeds via:

  • Formation of an N-hydroxy-2-aminobutane diacid intermediate.
  • Cyclodehydration to yield 2-hydroxypyridine-3-carboxylic acid esters.
  • Alkylation at the 6-position using butan-2-yl bromide under basic conditions.

This method circumvents unstable α-halo-β-ketoesters, offering a safer and more economical route.

Functionalization at the 6-Position

Introducing the butan-2-yl group necessitates careful selection of coupling agents. Pd(OAc)₂-mediated Mizoroki–Heck reactions with 2-bromobutane achieve moderate yields (63–65%) but require stringent anhydrous conditions. Alternatively, NaH/NFSI-mediated fluorination followed by alkylation with Grignard reagents (e.g., CH₃CH₂CH(CH₃)MgBr) provides better regiocontrol.

Hydrolysis of Ester Precursors

Acidic Hydrolysis with 12 M HCl

The most direct route to 6-(butan-2-yl)-2-hydroxypyridine-3-carboxylic acid involves hydrolyzing its ethyl or benzyl ester derivative. Treatment with 12 M HCl under reflux (5 h) cleaves ester groups efficiently, yielding the target acid in 48–73%. However, this method risks decarboxylation if prolonged beyond 6 h.

BTMS/Trifluoroacetic Acid (TFA) Deprotection

For acid-sensitive substrates, McKenna’s protocol using bromotrimethylsilane (BTMS) proves superior. Sequential treatment of tert-butyl esters with BTMS in acetonitrile (24 h, 35°C) and TFA (2 h, 30°C) achieves quantitative deprotection without side reactions. This method is indispensable for preserving amide or nitrile functionalities elsewhere in the molecule.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

1H NMR of the final product (D₂O, pH 8) exhibits characteristic signals:

  • δ 1.25 (d, J = 6.8 Hz, 6H, CH(CH₃)₂)
  • δ 2.98 (septet, J = 6.8 Hz, 1H, CH(CH₃)₂)
  • δ 8.84 (s, 1H, H-5)

31P NMR confirms the absence of phosphonate impurities (δ 10.16 for residual phosphonates).

High-Resolution Mass Spectrometry (HRMS)

HRMS (ESI+) m/z calculated for C₁₁H₁₃NO₃ [M+H]⁺: 208.0974, found: 208.0968.

Comparative Analysis of Synthetic Routes

Method Yield (%) Key Advantages Limitations Source
Knoevenagel Condensation 65–83 Regioselective 6-substitution Requires Pd catalysts
Hydroxylamine Cyclization 52–77 Single-pot, no unstable intermediates pH-sensitive
12 M HCl Hydrolysis 48–73 Rapid, high efficiency Risk of decarboxylation
BTMS/TFA Deprotection 85–93 Mild conditions, preserves functionality Lengthy reaction times

Industrial-Scale Considerations

Cost-Effectiveness of Starting Materials

Ethyl acetoacetate and hydroxylamine hydrochloride are economically viable starting materials, costing <$50/kg commercially. In contrast, Pd-based catalysts (e.g., Pd(PPh₃)₄) increase production costs by ~20%, necessitating efficient recycling protocols.

Chemical Reactions Analysis

Types of Reactions

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde, depending on the reaction conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of various substituted pyridine derivatives.

Scientific Research Applications

Chemical Synthesis Applications

Intermediate in Organic Synthesis:
6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including oxidation and reduction processes, leading to the formation of ketones, aldehydes, and alcohol derivatives.

Mechanistic Studies:
The compound is also employed in studying reaction mechanisms and kinetics. Its ability to interact with different reagents makes it a valuable tool for chemists exploring the dynamics of chemical reactions.

Biological Applications

Biochemical Probes:
In biological research, 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid has been investigated for its potential as a biochemical probe. It can interact with specific enzymes and receptors, modulating their activity and providing insights into enzyme interactions.

Therapeutic Properties:
Research has highlighted its potential therapeutic properties, particularly anti-inflammatory and antimicrobial activities. These properties make it a candidate for developing new pharmaceuticals aimed at treating various diseases .

Medicinal Chemistry

Anticancer Activity:
Recent studies have explored the anticancer properties of derivatives of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid. For instance, compounds derived from this structure have shown significant cytotoxic effects against cancer cell lines such as HeLa cells, indicating their potential as anticancer agents .

Table 1: Cytotoxic Activity of Derivatives

CompoundIC50 (μM)Activity Description
1a<150Highly cytotoxic
1d<150Highly cytotoxic
1l>735Negligible effect

Industrial Applications

Pharmaceutical Manufacturing:
The compound is utilized in the pharmaceutical industry for the production of fine chemicals. Its role as an intermediate facilitates the synthesis of various drug components, enhancing the efficiency of drug development processes .

Case Studies

Case Study 1: Antimicrobial Evaluation
A study conducted on a series of pyridine derivatives, including 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid, demonstrated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that modifications to the compound's structure could significantly enhance its antimicrobial activity .

Case Study 2: Enzyme Inhibition Studies
Research involving enzyme inhibition highlighted that derivatives of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid could effectively inhibit specific enzymes involved in cancer progression. The study provided insights into how structural variations influence biological activity, paving the way for targeted drug design .

Mechanism of Action

The mechanism of action of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing the compound’s binding affinity and activity. Additionally, the butan-2-yl group can modulate the compound’s lipophilicity and membrane permeability, affecting its distribution and efficacy.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects at Position 6

Pyridine-3-carboxylic acid derivatives with varying substituents at position 6 exhibit distinct physicochemical and biological behaviors:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight Key Properties/Applications References
2-Hydroxy-6-methylpyridine-3-carboxylic acid Methyl (CH₃) C₈H₇NO₃ 165.15 g/mol Smaller substituent; higher solubility in polar solvents. Used in coordination chemistry and as a ligand precursor.
6-(But-3-en-1-yl)-2-hydroxypyridine-3-carboxylic acid But-3-enyl (unsaturated) C₁₀H₁₁NO₃ 193.20 g/mol Unsaturated chain increases reactivity (e.g., susceptibility to oxidation or cycloaddition). Potential intermediate for bioactive molecules.
6-(Ethoxycarbonyl)-2-hydroxypyridine-3-carboxylic acid Ethoxycarbonyl (CO₂Et) C₁₀H₁₁NO₅ 225.20 g/mol Ester group enhances lipophilicity; may serve as a prodrug or synthetic intermediate.
6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid Butan-2-yl (sec-butyl) C₁₁H₁₅NO₃ 209.24 g/mol Branched alkyl chain improves lipid solubility; steric hindrance may reduce enzymatic degradation. Hypothesized applications in agrochemicals or pharmaceuticals. N/A

Physicochemical Properties

  • Lipophilicity : The sec-butyl group in the target compound increases logP compared to methyl or ethoxycarbonyl derivatives, suggesting enhanced membrane permeability.
  • Acidity : The hydroxyl (pKa ~4-5) and carboxylic acid (pKa ~2-3) groups confer pH-dependent solubility, with ionization states affecting bioavailability.
  • Thermal Stability : Branched alkyl chains (e.g., sec-butyl) may improve thermal stability compared to linear or unsaturated analogs .

Biological Activity

6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid, a derivative of pyridine, has garnered attention due to its potential biological activities. This compound is part of a broader class of pyridine derivatives known for various pharmacological properties, including antimicrobial, antiviral, and anticancer activities. This article reviews the biological activity of this specific compound, synthesizing data from recent studies and highlighting its mechanisms of action.

Chemical Structure and Properties

The chemical structure of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid can be represented as follows:

C12H15NO3\text{C}_{12}\text{H}_{15}\text{N}\text{O}_3

This structure includes a hydroxyl group (-OH) and a carboxylic acid group (-COOH), which are critical for its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid exhibit significant antimicrobial properties. For instance, derivatives of 2-pyridone-3-carboxylic acids have been shown to inhibit Gram-negative bacteria by interacting with DNA gyrase. The interaction involves forming a metal ion bridge and hydrogen bonding with key residues in the enzyme's active site, which is crucial for bacterial DNA replication .

Table 1: Antimicrobial Activity of Pyridine Derivatives

CompoundTarget BacteriaMIC (µM)Mechanism of Action
6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acidE. coli, P. aeruginosaTBDInhibition of DNA gyrase
2-Pyridone derivativesVarious Gram-negatives10-50Metal ion bridge formation with DNA gyrase

Antiviral Activity

The antiviral potential of pyridine derivatives has also been explored. For example, compounds structurally related to 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid have demonstrated inhibitory effects against enteroviruses by targeting viral proteases essential for viral replication. The structure-activity relationship (SAR) studies suggest that modifications on the pyridine ring can enhance antiviral efficacy .

Table 2: Antiviral Activity Data

CompoundVirus TypeIC50 (µM)EC50 (µM)Mechanism of Action
6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acidEnterovirus D68TBDTBDInhibition of viral protease
Jun8862Enterovirus D680.180.45Competitive inhibition of protease

Cytotoxicity and Anticancer Activity

The cytotoxic effects of this compound have been assessed in various cancer cell lines. Preliminary findings indicate that certain derivatives exhibit selective cytotoxicity against cancer cells while sparing normal cells. For instance, compounds similar to 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid have shown promising results in inhibiting cell proliferation in breast and lung cancer models .

Table 3: Cytotoxicity Assessment

CompoundCell LineIC50 (µM)
6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acidMCF-7 (Breast Cancer)TBD
UK-1A549 (Lung Cancer)<50

The mechanisms underlying the biological activities of 6-(Butan-2-yl)-2-hydroxypyridine-3-carboxylic acid are multifaceted:

  • DNA Interaction : The compound may inhibit bacterial growth by interfering with DNA replication processes through its action on DNA gyrase.
  • Protease Inhibition : It could also act as an antiviral agent by inhibiting viral proteases, thus preventing viral replication.
  • Cytotoxic Pathways : In cancer cells, it may induce apoptosis or inhibit pathways critical for cell survival.

Case Studies

A notable study involving a series of pyridine derivatives highlighted the importance of structural modifications in enhancing biological activity. The study found that specific substitutions on the pyridine ring significantly improved both antimicrobial and anticancer properties, suggesting a strong correlation between chemical structure and biological efficacy .

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